N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Scientific Research Applications
Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds similar in structure to N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride, have shown potency in in vitro Purkinje fiber assays comparable to sematilide, a selective class III agent. This indicates the potential of these compounds in cardiac electrophysiological applications, specifically for their activity in models of reentrant arrhythmias (Morgan et al., 1990).
Corrosion Inhibition
Benzothiazole derivatives, structurally related to N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride, have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic environments. These inhibitors offer high stability and efficiency, potentially providing a new class of corrosion inhibitors for industrial applications (Hu et al., 2016).
Anticancer Activity
Compounds with structures similar to N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride have been investigated for their anticancer properties. For instance, benzonaphthyridine derivatives have shown significant activity against colon adenocarcinoma in mice, highlighting the potential of these compounds in cancer treatment (Lukka et al., 2012).
Anti-inflammatory and Analgesic Properties
Research on compounds derived from thiazole and thiazoline, structurally related to N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride, has shown anti-inflammatory and analgesic properties. This suggests their potential in the development of new nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).
Heterocyclic Synthesis
The compound and its analogs have been utilized in the synthesis of various heterocyclic compounds, demonstrating their versatility as precursors in organic synthesis. This includes the generation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, expanding the library of heterocyclic compounds for further pharmaceutical exploration (Darweesh et al., 2016).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-5-15-9-10-18-19(13-15)28-21(22-18)24(12-11-23(2)3)20(25)16-7-6-8-17(14-16)29(4,26)27;/h6-10,13-14H,5,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCFKGHDFIPSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride |
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